molecular formula C6H5BrN2O B1378895 4-Amino-6-bromonicotinaldehyde CAS No. 1060809-69-9

4-Amino-6-bromonicotinaldehyde

Cat. No.: B1378895
CAS No.: 1060809-69-9
M. Wt: 201.02 g/mol
InChI Key: DRJIKOFVEUVPSW-UHFFFAOYSA-N
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Description

4-Amino-6-bromonicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO It is a derivative of nicotinaldehyde, where the amino group is positioned at the 4th carbon and the bromine atom at the 6th carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromonicotinaldehyde typically involves the bromination of nicotinaldehyde followed by the introduction of an amino group. One common method is the bromination of 6-bromonicotinaldehyde, which can be achieved using bromine in the presence of a suitable catalyst. The amino group can then be introduced through a substitution reaction using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: 4-Amino-6-bromonicotinic acid.

    Reduction: 4-Amino-6-bromonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-bromonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent in various assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-bromonicotinaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Bromonicotinaldehyde: Lacks the amino group, making it less versatile in certain chemical reactions.

    4-Amino-3-bromonicotinaldehyde: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

Uniqueness

4-Amino-6-bromonicotinaldehyde is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

4-amino-6-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJIKOFVEUVPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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